Biguanidinium mono-dinitramide
Description
Structural Characterization of Biguanidinium Mono-Dinitramide
Molecular Structure and Composition
Molecular Formula and Stoichiometric Analysis
This compound exhibits the molecular formula C₂H₈N₈O₄, representing a stoichiometric combination of one biguanidinium cation and one dinitramide anion. The compound possesses a molecular weight of 208.14 grams per mole, as determined through computational analysis and confirmed by experimental measurements. The stoichiometric composition reflects a 1:1 ionic relationship between the cationic and anionic components, with the biguanidinium ion contributing the carbon and a portion of the nitrogen content, while the dinitramide ion provides the oxygen atoms and additional nitrogen functionality.
The structural composition can be systematically analyzed through its component breakdown, where the biguanidinium cation carries the formula [C₂H₇N₅]⁺ and the dinitramide anion exhibits the formula [N(NO₂)₂]⁻. This ionic pairing results in a charge-balanced system where the positive charge on the protonated biguanide nitrogen center is neutralized by the negative charge delocalized across the dinitramide moiety. The nitrogen-to-carbon ratio of 4:1 indicates the highly nitrogen-rich character of this energetic compound, which contributes significantly to its energetic properties and structural stability.
The computational analysis using PubChem methodologies confirms the exact mass as 208.14 grams per mole, with specific attention to the hydrogen bonding donor and acceptor capabilities inherent in the molecular structure. The compound demonstrates eight hydrogen bond donor sites and six hydrogen bond acceptor sites, indicating extensive potential for intermolecular interactions that significantly influence the solid-state packing arrangements and crystal stability.
Resonance and Tautomeric Forms
The structural representation of this compound involves multiple resonance forms that contribute to the overall stability and electron distribution within both the cationic and anionic components. Research utilizing X-ray crystallographic analysis, nitrogen-15 nuclear magnetic resonance spectroscopy, molecular modeling, and tautomer stability studies has definitively established the preferred tautomeric forms of the biguanide portion. Contrary to older literature representations, the biguanide moiety should be depicted with an absence of hydrogen on the bridging nitrogen atom, representing the most thermodynamically stable tautomeric configuration.
The dinitramide anion exhibits significant resonance stabilization through electron delocalization across the nitrogen-oxygen framework. Multiple resonance structures contribute to the overall electronic distribution, with the negative charge being localized on the central nitrogen atom in some forms and delocalized onto the nitro group oxygens in others. Crystallographic evidence suggests that in solid-state packings, the negative charge is predominantly located on the oxygen atoms rather than the central nitrogen, as evidenced by the preferential coordination of cations to the nitro group oxygens rather than the central amide nitrogen.
The resonance stabilization in the dinitramide component results in nitrogen-nitrogen bond distances that are intermediate between single and double bond character, indicating partial double bond character throughout the anion. This electronic delocalization contributes significantly to the enhanced stability of dinitramide salts compared to conventional nitramines or dinitramines, where the nitrogen-nitrogen bonds exhibit purely single bond character.
Tautomeric equilibrium studies demonstrate that the biguanidinium cation maintains a consistent structural framework across various salt forms, with protonation occurring preferentially at specific nitrogen sites that maximize resonance stabilization and minimize steric hindrance. The preferred protonation site results in a guanidinium-like resonance structure that enhances the overall stability of the ionic compound through charge delocalization mechanisms.
Bond Lengths and Angles from X-Ray Diffraction Studies
Comprehensive X-ray diffraction analysis conducted at low temperatures has provided detailed geometric parameters for this compound, revealing specific bond lengths and angles that characterize the molecular structure. The Hansen-Coppens multipole model implementation achieved excellent refinement statistics with R-factors of 0.0247 and 0.0201 for all reflections, enabling precise determination of electron density distributions and topological analysis of chemical bonding.
The biguanidinium cation exhibits carbon-nitrogen bond lengths that reflect the resonance character of the guanidinium functionalities. The exocyclic carbon-nitrogen double bonds show typical shortened distances consistent with partial double bond character, while the nitrogen-carbon-nitrogen framework demonstrates bond angles that optimize resonance stabilization. Crystallographic analysis reveals significant blue shifts in vibrational frequencies assignable to carbon-nitrogen double bonds, confirming the guanidinium-like resonance structures predicted by theoretical calculations.
| Bond Type | Length (Å) | Angle (°) | Reference |
|---|---|---|---|
| C-N (exocyclic) | 1.31-1.33 | - | |
| N-C-N | - | 120-122 | |
| N-N (dinitramide) | 1.35-1.37 | - | |
| N-O (nitro) | 1.22-1.24 | - | |
| O-N-O | - | 125-128 |
The dinitramide anion geometry exhibits expected parameters with the nitrogen-nitro group arrangements being slightly twisted out of the ideal planar structure. The nitrogen-nitrogen and nitrogen-oxygen bond distances fall within expected ranges for resonance-stabilized systems, with shortened bonds revealing extensive electron delocalization throughout the anion framework. The nitrogen-nitro group bond lengths of approximately 1.35-1.37 Angstroms indicate partial double bond character, while the nitro group nitrogen-oxygen distances of 1.22-1.24 Angstroms confirm the expected nitro functionality geometry.
Bonding critical points identified through topological analysis demonstrate that Bader's topological theory provides superior description of chemical bonding compared to classical deformation density analysis. The three-dimensional electron density mapping reveals specific regions of charge accumulation and depletion that correspond to covalent bonding interactions and non-bonding electron pairs, providing quantitative measures of bond strength and character throughout the molecular framework.
Crystallographic Properties
Space Group Symmetry and Unit Cell Parameters
This compound crystallizes in the triclinic crystal system with space group P-1 (space group number 2), representing the lowest symmetry classification possible for crystalline materials. The triclinic symmetry reflects the complex three-dimensional arrangement of the ionic components and the extensive hydrogen bonding network that governs the crystal packing. The Hermann-Mauguin space group symbol P-1 indicates primitive centering with inversion symmetry as the only symmetry element present in the crystal structure.
The unit cell parameters have been precisely determined through single-crystal X-ray diffraction analysis, revealing a = 4.3686 Angstroms, b = 9.404 Angstroms, and c = 10.7420 Angstroms. The unit cell angles deviate significantly from orthogonal geometry, with α = 83.540°, β = 80.386°, and γ = 79.930°, confirming the triclinic nature of the crystal system. These angular deviations from 90° reflect the complex intermolecular interactions and packing requirements imposed by the hydrogen bonding network between cations and anions.
| Parameter | Value | Unit |
|---|---|---|
| Space Group | P-1 | - |
| a | 4.3686 | Å |
| b | 9.404 | Å |
| c | 10.7420 | Å |
| α | 83.540 | ° |
| β | 80.386 | ° |
| γ | 79.930 | ° |
| Z | 2 | - |
| Z' | 1 | - |
The crystallographic analysis indicates Z = 2, meaning two formula units of this compound are contained within each unit cell. The asymmetric unit contains Z' = 1, indicating that one complete formula unit comprises the asymmetric unit of the crystal structure. This relationship suggests that the two formula units in the unit cell are related by the inversion symmetry operation characteristic of the P-1 space group.
The relatively small unit cell volume, calculated from the unit cell parameters, reflects the efficient packing achieved through the extensive hydrogen bonding network. The triclinic symmetry allows for optimal geometric arrangements of the hydrogen bond donors and acceptors, maximizing the stabilization energy contribution from intermolecular interactions while maintaining reasonable molecular conformations for both the cationic and anionic components.
Hydrogen Bonding Networks in Crystal Lattices
The crystal structure of this compound exhibits an extensive three-dimensional hydrogen bonding network that fundamentally governs the solid-state packing arrangement and contributes significantly to the crystal stability. Electron density analysis and topological studies have identified numerous hydrogen bonding interactions between the biguanidinium cations and dinitramide anions, with additional weaker interactions contributing to the overall lattice stabilization.
The primary hydrogen bonding interactions occur between the amino groups of the biguanidinium cation and the oxygen atoms of the dinitramide anion. The protonated nitrogen centers in the biguanidinium moiety serve as strong hydrogen bond donors, while the nitro group oxygens of the dinitramide anion function as hydrogen bond acceptors. This donor-acceptor relationship creates a network of relatively strong electrostatic interactions that dominate the crystal packing motif.
Crystallographic analysis reveals that the closest approach of cations to anions occurs through the nitro group oxygens rather than through the central nitrogen of the dinitramide. This packing behavior indicates that the highest charge density in the crystal lattice is localized on the nitro oxygens rather than the central amide group, consistent with the resonance structure analysis that suggests negative charge delocalization onto the terminal oxygen atoms.
The hydrogen bonding network creates large cavities or gaps within the crystal lattice, as observed in comprehensive crystal structure analysis. These structural voids explain the relatively low density of 1.67 grams per cubic centimeter observed for this compound, which is significantly lower than might be expected based solely on the molecular composition. The presence of these gaps suggests that the hydrogen bonding geometry requirements take precedence over maximum packing efficiency in determining the crystal structure.
Topological analysis using Bader's theory of atoms in molecules has provided quantitative measures of the hydrogen bonding interactions. The analysis identifies specific bonding critical points and characterizes the strength and directionality of individual hydrogen bonds within the network. The integrated atomic charges over atomic basins reveal the charge distribution that drives the hydrogen bonding interactions and maintains the crystal structure integrity.
Properties
IUPAC Name |
[amino-(diaminomethylideneamino)methylidene]azanium;dinitroazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N5.N3O4/c3-1(4)7-2(5)6;4-2(5)1-3(6)7/h(H7,3,4,5,6,7);/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXBUCAIMJSOQQ-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=[NH2+])N)(N)N.[N-]([N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of biguanidinium mono-dinitramide involves the reaction of biguanidine with dinitramide salts. One common method is to dissolve biguanidine in a suitable solvent, such as water or ethanol, and then add a dinitramide salt, such as ammonium dinitramide. The reaction is typically carried out at room temperature, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated crystallization techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Biguanidinium mono-dinitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can lead to the formation of amines and other nitrogen-containing compounds.
Substitution: The dinitramide anion can participate in substitution reactions, where one or more nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce nitrogen oxides, while reduction can yield amines. Substitution reactions can result in a variety of functionalized dinitramide derivatives .
Scientific Research Applications
Biguanidinium mono-dinitramide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other energetic materials and as a reagent in various chemical reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Although not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Mechanism of Action
The mechanism of action of biguanidinium mono-dinitramide involves the interaction of the biguanidinium cation with various molecular targets. The dinitramide anion acts as a potent oxidizer, facilitating the release of energy through exothermic reactions. The compound’s stability and energy release properties make it suitable for use in energetic materials .
Comparison with Similar Compounds
Structural Features :
- Crystal System : Triclinic (space group $ P\overline{1} $) with unit cell parameters $ a = 4.3686 \, \text{Å}, b = 9.404 \, \text{Å}, c = 10.742 \, \text{Å} $, and density $ 1.62 \, \text{g/cm}^3 $ .
- Hydrogen Bonding : The cation and anion form a 3D network via N–H⋯O interactions, contributing to thermal stability .
- Anion Geometry : The dinitramide anion exhibits a twisted conformation (5.1°–28.9° between its two halves), introducing asymmetry that impacts reactivity and sensitivity .
Comparison with Similar Compounds
Biguanidinium salts vary significantly in properties based on the counterion and protonation state. Below is a detailed comparison with structurally related compounds:
Biguanidinium Bis-Dinitramide [(BIGH₂)(DN)₂]
- Crystal System: Monoclinic (space group $ C2/c $), density $ 1.84 \, \text{g/cm}^3 $ .
- Protonation : Diprotonated cation (BIGH₂²⁺) pairs with two dinitramide anions.
- Hydrogen Bonding: More extensive than the mono-dinitramide due to additional N–H⋯O interactions, enhancing lattice stability .
- Applications : Higher density and stability make it suitable for high-energy propellants.
Biguanidinium Dichloride [(BIGH₂)Cl₂]
- Crystal System: Monoclinic, density $ 1.61 \, \text{Mg/m}^3 $ .
- Hydrogen Bonding : Ten N–H⋯Cl bonds per unit cell, shorter bond lengths (1.306–1.321 Å) compared to dinitramide salts .
- Thermodynamics : Protonation occurs at the bridging nitrogen (pKa₁ = 11.5, pKa₂ = 2.9), influencing solubility and reactivity .
Biguanidinium Sulfate [(BIGH₂)SO₄·nH₂O]
- Hydration: Exists as monohydrate ($ n = 1 $) or dihydrate ($ n = 2 $), altering density and thermal stability.
- Hydrogen Bonding : Sulfate’s tetrahedral geometry supports a rigid lattice, but lower energy density compared to dinitramide salts .
Biguanidinium Nitrate [(BIGH₂)(NO₃)₂]
Table 1: Comparative Properties of Biguanidinium Salts
Key Research Findings
Energetic Performance : Dinitramide salts exhibit superior detonation velocities ($ V_D > 8000 \, \text{m/s} $) compared to chlorides or sulfates due to higher nitrogen/oxygen content .
Thermal Stability: Mono-dinitramide decomposes at $ 120^\circ \text{C} $, while bis-dinitramide withstands up to $ 150^\circ \text{C} $, attributed to stronger hydrogen bonding .
Anion Flexibility : The dinitramide anion’s conformational variability (twist angles) allows tunable sensitivity, critical for safe handling in propellants .
Q & A
Q. Table 1: Synthesis Methods Comparison
How can vibrational spectroscopy and X-ray diffraction resolve discrepancies in reported structural parameters of this compound?
Advanced Research Question
Methodological Answer:
Contradictions in bond lengths or angles (e.g., C–N bridging vs. terminal bonds) arise from protonation states or crystal packing effects. A combined approach is recommended:
- Vibrational Spectroscopy (IR/Raman) : Identify protonation-sensitive modes (e.g., N–H stretching at 3200–3400 cm⁻¹) .
- Single-Crystal XRD : Quantify bond delocalization (e.g., C–N bridging bonds: 1.363–1.372 Å; terminal bonds: 1.306–1.321 Å) .
- DFT Calculations : Validate experimental data by modeling electronic structure and hydrogen-bonding networks .
Example Workflow:
Compare experimental XRD data with DFT-optimized geometries.
Correlate vibrational peaks with protonation sites (e.g., shifts in NH bending modes).
What role do hydrogen-bonding networks play in stabilizing the crystal lattice of this compound?
Advanced Research Question
Methodological Answer:
Hydrogen bonds (N–H⋯O/N) dominate lattice stabilization, influencing density and thermal stability. Key steps for analysis:
- XRD Topology Analysis : Map hydrogen bonds (e.g., 10 N–H⋯Cl bonds in Biguanidinium dichloride increase density to 1.61 Mg/m³ ).
- Thermogravimetric Analysis (TGA) : Link decomposition temperatures to bond strength.
- Molecular Dynamics (MD) : Simulate lattice energy under thermal stress .
Critical Insight:
Quasi-2D hydrogen networks (e.g., parallel to bc-plane in bis-dinitramide) result in anisotropic thermal expansion, with near-zero in-plane expansion .
How can anisotropic thermal expansion in Biguanidinium dinitramide salts be quantitatively explained?
Advanced Research Question
Methodological Answer:
Anisotropy arises from directional intermolecular forces. Use:
- Variable-Temperature XRD : Measure lattice parameter changes (e.g., expansion coefficients along a, b, c axes) .
- Hirshfeld Surface Analysis : Visualize dominant interactions (e.g., van der Waals vs. hydrogen bonds).
- Quasi-Harmonic Approximation (QHA) : Model thermal expansion via phonon dispersion .
| Compound | IAC* | Expansion Direction |
|---|---|---|
| Biguanidinium bis-dinitramide | 0.94 | Strong along a-axis; near-zero in bc-plane |
| *IAC: Intermolecular Anisotropy Coefficient |
What computational strategies are effective for modeling π-electron delocalization in Biguanidinium cations?
Advanced Research Question
Methodological Answer:
Delocalization impacts conductivity and stability. Recommended methods:
- Natural Bond Orbital (NBO) Analysis : Quantify charge distribution (e.g., N1 bridge atom charge ~ -0.5 e) .
- Electron Localization Function (ELF) : Map π-delocalization in planar fragments .
- Periodic DFT : Simulate bulk crystal effects on electronic structure .
Key Finding:
Twist angles between planar halves (e.g., 36.42° in Biguanidinium dichloride) reduce delocalization, increasing strain .
What purity assessment criteria are critical for this compound in explosive applications?
Basic Research Question
Methodological Answer:
Purity is assessed via:
Q. Table 2: Purity Metrics
| Parameter | Acceptable Range | Method |
|---|---|---|
| C Content | 13.8–14.2% | CHNS Analyzer |
| Melting Point | 205–210°C | DSC |
How do protonation sites influence the reactivity and stability of Biguanidinium salts?
Advanced Research Question
Methodological Answer:
Protonation at bridge (N1) vs. terminal N atoms alters stability:
- Acid-Base Titration : Determine pKa values (e.g., pKa1 = 11.5 for N1 protonation ).
- Reactivity Tests : Monitor decomposition under humid/thermal stress.
- Solid-State NMR : Probe local electronic environments (e.g., ¹⁵N shifts for protonated sites) .
Implication:
Protonation at N1 weakens bridging C–N bonds, increasing susceptibility to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
